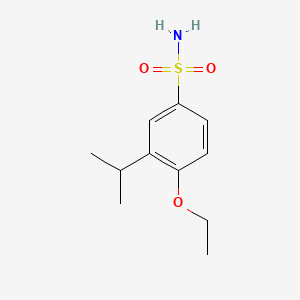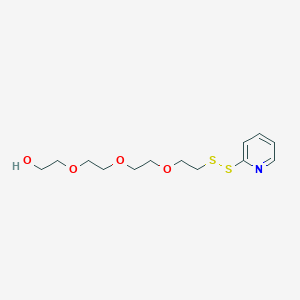
(2-pyridyldithio)-PEG4-alcohol
Vue d'ensemble
Description
“(2-pyridyldithio)-PEG4-alcohol” is a PEG linker which contains a pyridyl disulfide moiety and an alcohol group . The pyridyl disulfide group can react with thiol groups of proteins over a wide range of pH level .
Synthesis Analysis
“(2-pyridyldithio)-PEG4-alcohol” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The hydroxyl group allows for further derivatization of the compound .Molecular Structure Analysis
The molecular formula of “(2-pyridyldithio)-PEG4-alcohol” is C13H21NO4S2 . The molecular weight is 319.44 .Chemical Reactions Analysis
The pyridyl disulfide group in “(2-pyridyldithio)-PEG4-alcohol” can react with thiol groups of proteins over a wide range of pH level .Physical And Chemical Properties Analysis
“(2-pyridyldithio)-PEG4-alcohol” appears as a liquid that is colorless to light yellow . It is soluble in DMSO, DCM, and DMF . It should be stored at 4°C under nitrogen .Applications De Recherche Scientifique
Synthesis and Modification
- A study by Ishii et al. (2005) details the synthesis of a poly(ethylene glycol) (PEG) derivative possessing a 2-pyridyldithio end group and a carboxyl group, highlighting its potential for further chemical modifications (Ishii, Yamada, Hirase, & Nagasaki, 2005).
Bioconjugation and Drug Delivery
- Akiyama et al. (2004) synthesized a heterotelechelic PEG derivative with benzaldehyde and 2-pyridyldithio end groups, indicating its potential for bioconjugation and drug delivery applications (Akiyama, Nagasaki, & Kataoka, 2004).
- Haselgrübler et al. (1995) developed a heterobifunctional crosslinker from a PEG derivative with 2-(pyridyldithio)propionyl groups, useful in linking proteins and forming immunoliposomes (Haselgrübler, Amerstorfer, Schindler, & Gruber, 1995).
Polymer Modification and Catalysis
- Liu et al. (2005) demonstrated the use of a PEG mixture in catalyzing the Suzuki reaction of aryl iodides and bromides in water, showing its potential in green chemistry (Liu, Zhang, & Wang, 2005).
- Reetz and Wiesenhöfer (2004) explored the use of PEG in a biphasic solvent system for lipase-catalyzed acylation of alcohols (Reetz & Wiesenhöfer, 2004).
Photocatalysis and Hydrogen Evolution
- Sun et al. (2008) investigated PEG-modified TiO2 photocatalysts for enhanced hydrogen evolution from an aqueous ethanol solution, demonstrating its application in renewable energy (Sun, Zhang, Liu, Wang, & Mao, 2008).
Biomedical Engineering and Biosensing
- Bekmezci et al. (2020) developed a novel biosensor for ethanol quantification using polyfluorene-g-poly(ethylene glycol) and carbon nanotubes, indicating its use in biomedical engineering (Bekmezci, Soylemez, Yılmaz, Udum, Yagcı, & Toppare, 2020).
Propriétés
IUPAC Name |
2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S2/c15-5-6-16-7-8-17-9-10-18-11-12-19-20-13-3-1-2-4-14-13/h1-4,15H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGYTXVKRZYCDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-pyridyldithio)-PEG4-alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)
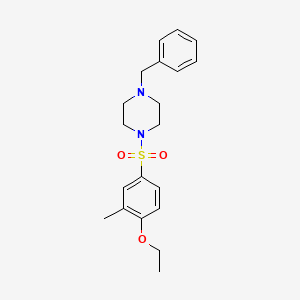
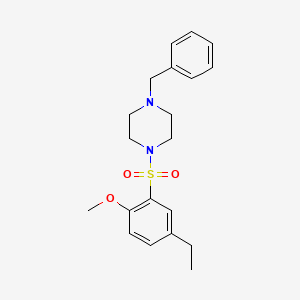
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
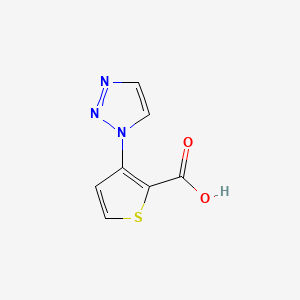
![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B604900.png)
